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Pico145: A Deep Dive into its Impact on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pico145**, a potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical 1, 4, and 5 (TRPC1/4/5) channels. We delve into its mechanism of action, its quantifiable effects on these channels, and the subsequent impact on neuronal excitability. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating neurological and psychiatric disorders where TRPC1/4/5 channels play a crucial role.

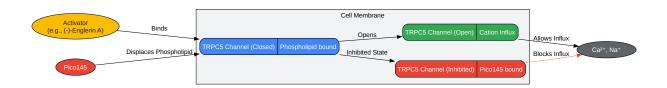
Core Mechanism of Action: Inhibition of TRPC1/4/5 Channels

Pico145 exerts its influence on neuronal excitability by directly targeting and inhibiting the activity of TRPC1/4/5 channels. These channels are non-selective cation channels that are permeable to Ca²⁺ and play a significant role in regulating cell function by modulating cytosolic Ca²⁺ concentration and membrane voltage.[1] Overactivity of TRPC channels has been linked to a variety of diseases, making them a key target for therapeutic intervention.[2]

Cryo-electron microscopy studies have revealed that **Pico145** binds to a conserved lipid binding site within the TRPC5 channel.[2][3] In its natural state, this pocket is occupied by a phospholipid. **Pico145** displaces this lipid, which in turn prevents the channel from opening and restricts the influx of cations.[2] This inhibitory action is direct and can occur from the extracellular side of the membrane.[4]



Below is a diagram illustrating the proposed mechanism of **Pico145**'s inhibitory action on TRPC5 channels.



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Caption: Mechanism of Pico145 inhibition of TRPC5 channels.

Quantitative Efficacy of Pico145

Pico145 is distinguished by its picomolar potency and high selectivity for TRPC1/4/5 channels over other TRP channel subtypes.[1][5] Its inhibitory concentration (IC₅₀) varies depending on the specific subunit composition of the TRPC channel and the agonist used to activate it.

Table 1: Inhibitory Potency (IC50) of **Pico145** on TRPC1/4/5 Channels



Channel Subtype	Activator	IC50 (nM)	Reference
TRPC4 (homomer)	(-)-Englerin A	0.349	[5]
TRPC5 (homomer)	(-)-Englerin A	1.3	[5]
TRPC4-TRPC1 (concatemer)	(-)-Englerin A	0.03	[5]
TRPC5-TRPC1 (concatemer)	(-)-Englerin A	0.2	[5]
TRPC4-TRPC1	Sphingosine 1- phosphate (S1P)	0.011	[5]
TRPC4	Carbachol (muscarinic agonist)	0.0027 (2.7 pM)	[6]
TRPC4	GTPyS	0.0031 (3.1 pM)	[6]

Table 2: Selectivity Profile of **Pico145**



Channel/Receptor	Effect of Pico145 (at 100 nM or 1-2 μM)	Reference
TRPC3	No effect	[4][5]
TRPC6	No effect	[4][5]
TRPV1	No effect	[4][5]
TRPV4	No effect	[4][5]
TRPA1	No effect	[4][5]
TRPM2	No effect	[4][5]
TRPM8	No effect	[4][5]
Store-operated Ca ²⁺ entry (Orai1)	No effect	[4][5]
Large panel of other ion channels, receptors, enzymes, kinases, and transporters	Less than 50% inhibition	[4]

Impact on Neuronal Excitability

By inhibiting TRPC1/4/5 channels, **Pico145** directly modulates neuronal excitability. These channels contribute to the depolarization of the neuronal membrane, and their inhibition leads to a reduction in neuronal firing. While direct studies on **Pico145**'s effect on action potential firing are emerging, its impact can be inferred from the known roles of TRPC channels in neuronal function. For instance, TRPC5 activation leads to cell depolarization and increased neuronal excitability.[3] Therefore, inhibition by **Pico145** is expected to have the opposite effect, leading to a decrease in excitability.

The involvement of TRPC1/4/5 channels in conditions such as epilepsy, anxiety, and pain underscores the therapeutic potential of **Pico145** in modulating neuronal hyperexcitability.[1][7] For example, the TRPC1/4/5 inhibitor M084 has demonstrated anxiolytic and antidepressant effects in mice, suggesting a role for these channels in fear-related behaviors.[4]

Experimental Protocols



The following are summaries of key experimental methodologies used to characterize the effects of **Pico145**.

Whole-Cell Patch-Clamp Electrophysiology

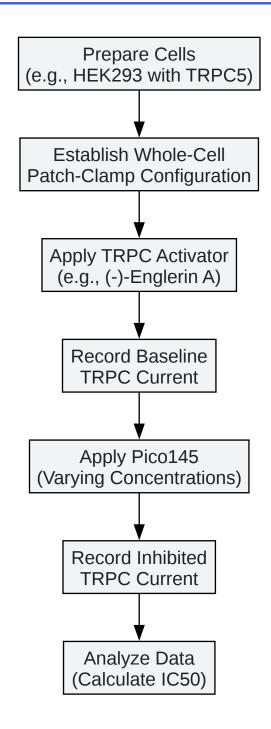
This technique is used to measure the ion currents flowing through the TRPC channels in the cell membrane of a single neuron or a cell expressing the channels of interest.

Objective: To determine the inhibitory effect of **Pico145** on TRPC channel currents.

Methodology:

- Cell Preparation: Freshly isolated cells (e.g., mouse ileal myocytes) or HEK293 cells overexpressing specific TRPC channel subtypes are used.[6][7]
- Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The
 membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's
 interior (whole-cell configuration).
- Stimulation: The TRPC channels are activated using a specific agonist, such as (-)-Englerin A, carbachol, or GTPyS, included in the pipette solution or applied externally.[6][7]
- Pico145 Application: Pico145 is applied to the extracellular solution at varying concentrations.
- Data Acquisition: The resulting ionic currents are recorded and analyzed to determine the concentration-dependent inhibition by **Pico145** and to calculate the IC₅₀ value.[6]





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Caption: Experimental workflow for whole-cell patch-clamp analysis.

Intracellular Calcium Imaging

This method is used to measure changes in the concentration of free intracellular calcium ([Ca²⁺]i) in response to TRPC channel activation and inhibition.





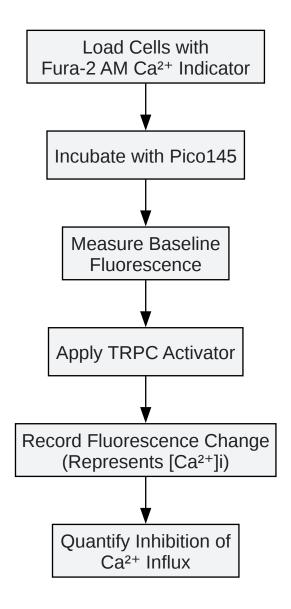


Objective: To assess the effect of **Pico145** on Ca²⁺ influx through TRPC channels.

Methodology:

- Cell Loading: Cells are incubated with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM. [5]
- Baseline Measurement: The baseline fluorescence of the cells is recorded before stimulation.
- Pico145 Incubation: Cells are pre-incubated with Pico145 for a defined period (e.g., 30 minutes).[5]
- Stimulation: A TRPC channel activator is added to the cells.
- Data Acquisition: The change in fluorescence, which corresponds to the change in [Ca²⁺]i, is measured using a fluorescence plate reader or microscope. The inhibition of the Ca²⁺ response by **Pico145** is then quantified.[5]





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Caption: Experimental workflow for intracellular calcium imaging.

Future Directions and Clinical Relevance

The high potency and selectivity of **Pico145** make it an invaluable research tool for elucidating the physiological and pathophysiological roles of TRPC1/4/5 channels.[1] Its ability to modulate neuronal excitability suggests significant therapeutic potential for a range of neurological and psychiatric disorders, including:

 Anxiety and Depression: TRPC4/5 channels in the brain have been implicated in fear and anxiety behaviors.[4]



- Epilepsy: Aberrant TRPC channel activity can contribute to neuronal hyperexcitability underlying seizures.[1]
- Pain: TRPC channels are involved in pain signaling pathways.[1]
- Cardiovascular and Kidney Disease: TRPC5 channels are also being investigated as therapeutic targets for these conditions.[2]

Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of **Pico145** and other TRPC1/4/5 inhibitors. As of the current understanding, there are no publicly listed clinical trials specifically for **Pico145** on ClinicalTrials.gov.

Conclusion

Pico145 is a groundbreaking small-molecule inhibitor of TRPC1/4/5 channels, offering unprecedented potency and selectivity. Its mechanism of action, involving the displacement of a bound phospholipid, provides a clear structural basis for its inhibitory effects. By reducing cation influx through these channels, **Pico145** effectively dampens neuronal excitability, highlighting its potential as both a powerful research tool and a promising therapeutic agent for a variety of disorders characterized by neuronal hyperexcitability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area.

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